molecular formula C9H12O3 B1273297 1,3,5-Benzenetrimethanol CAS No. 4464-18-0

1,3,5-Benzenetrimethanol

Cat. No. B1273297
CAS RN: 4464-18-0
M. Wt: 168.19 g/mol
InChI Key: SQAMZFDWYRVIMG-UHFFFAOYSA-N
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Description

1,3,5-Benzenetrimethanol, also known as 1,3,5-Tris(hydroxymethyl)benzene, is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is a colorless to yellowish solid with a sweet taste .


Synthesis Analysis

The synthesis of 1,3,5-Benzenetrimethanol involves the use of lithium aluminum hydride (LiAlH4) and trimethyl 1,3,5-benzenetricarboxylate. The mixture is heated to reflux for 20 hours, and then quenched with water. The resulting filtrate is evaporated and dried under decompression to obtain 1,3,5-Benzenetrimethanol .


Molecular Structure Analysis

1,3,5-Benzenetrimethanol contains a total of 24 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 3 hydroxyl groups, and 3 primary alcohols .


Physical And Chemical Properties Analysis

1,3,5-Benzenetrimethanol is a solid at room temperature and has a melting point of 76.0 - 80.0 °C . It is soluble in water and common organic solvents such as ethers, alcohols, and ketones .

Scientific Research Applications

Medicine

1,3,5-Benzenetrimethanol is utilized in pharmaceutical research for the synthesis of complex molecules. Its polyol structure allows it to react with various reagents, forming esters and polycarbonates that are essential in drug development . It’s also used in molecular modeling to understand the interactions of molecules in aqueous solutions, which is crucial for designing drugs with better solubility and efficacy .

Materials Science

In materials science, 1,3,5-Benzenetrimethanol serves as a building block for dendrimers and polymers . Its ability to form multiple bonds makes it an ideal candidate for creating new materials with specific mechanical and chemical properties, such as increased strength or resistance to environmental stress.

Environmental Science

This compound’s role in environmental science is emerging, particularly in the development of environmentally friendly materials. Its application in creating biodegradable polymers can significantly reduce pollution and promote sustainability in various industries .

Analytical Chemistry

1,3,5-Benzenetrimethanol is used in analytical chemistry as a standard for calibrating instruments and verifying the accuracy of analytical methods . Its stable structure and well-defined properties make it an excellent reference material for quality control processes.

Organic Synthesis

As an intermediate in organic synthesis, 1,3,5-Benzenetrimethanol is pivotal in constructing complex organic compounds . It’s involved in the synthesis of esters, amides, and various polymers, which are fundamental components in numerous chemical products.

Pharmaceuticals

In the pharmaceutical industry, 1,3,5-Benzenetrimethanol is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs) . Its versatility in forming bonds with other organic molecules enables the creation of a wide range of medicinal compounds.

Biotechnology

In biotechnological applications, 1,3,5-Benzenetrimethanol is used in proteomics research . It helps in the study of protein structures and functions, which is essential for understanding biological processes and developing biotechnological solutions.

Industrial Processes

1,3,5-Benzenetrimethanol finds applications in industrial processes as an additive for coatings, resins, and plastics . Its inclusion in these products improves their performance and durability, making it a valuable component in manufacturing.

Safety And Hazards

1,3,5-Benzenetrimethanol may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

[3,5-bis(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMZFDWYRVIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372710
Record name 1,3,5-Benzenetrimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetrimethanol

CAS RN

4464-18-0
Record name 1,3,5-Benzenetrimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-liter, round-bottom flask equipped with an overhead stirrer, an addition funnel and a reflux condenser was charged with lithium aluminum hydride (49.7 grams, 1.31 mol) and anhydrous THF (500 ml) under nitrogen atmosphere. The resulting suspension was slowly heated to reflux and a solution of trimethyl-1,3,5-benzenetricarboxylate (100.0 grams, 0.40 mol) in anhydrous THF (1.0 liter) was added dropwise thereto while maintaining a gentle reflux (3 hours). The resulting gray suspension was stirred under reflux for additional 7 hours and then cooled in an external ice-water bath. The excess lithium aluminum hydride was hydrolyzed by dropwise addition of water (50 ml, 45 minutes), then 15% NaOH (50 ml, slow stream), and finally more water (150 ml, slow stream). The resulting suspension was stirred at ambient temperature for 14 hours. The solids were filtered off and the filtrate was concentrated under high vacuum to obtain a colorless oil which slowly solidified to afford 1,3,5-tris(hydroxylmethyl)benzene (62.3 grams, 94%) as a white solid. The 1H NMR and 13C NMR spectra were consistent with the assigned structure.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of trimethyl 1,3,5-benzenetricarboxylate (8.83 g, 0.035 M; Aldrich) in THF (125 mL) is added dropwise over a period of 45 minutes to a stirred mixture of lithium aluminum hydride (3.98 g, 0.105 M) and dry THF (150 mL) under a nitrogen atmosphere. The initial phase of the addition results in vigorous reaction and consequently the addition is very slow at first. As the ester solution is added, an orange mass forms when the drops came in contact with the LiAlH4 mixture. A yellowish-green mixture results and is stirred at room temperature. The excess LiAlH4 is quenched carefully by the addition of ethyl acetate and the resulting mixture is acidified with aqueous 2N HCl solution until the pH is <3 and aluminum salts have dissolved. The layers are separated and the aqueous layer is extracted 3 times with additional ethyl acetate and then with methylene chloride. The organic extract layers are dried (sodium sulfate), filtered, and concentrated under reduced pressure to give a white solid (2.98 g, 51%). Recrystallization from acetonitrile-methylene chloride gives the title compound as white crystals (1.13 g) which appear to be hygroscopic when collected by suction filtration. The crystals are dried several days over P2O5 in a vacuum desiccator after which they have amp of 76.5°-78° C.
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
initial phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
51%

Synthesis routes and methods III

Procedure details

Trimethyl-1,3,5-benzenetricarboxylate 14 (1.98 g, 7.83 mmol) in dry THF (30 mL) was added through a pressure-equalized addition funnel into a stirring suspension of LiAlH4 (0.95 g, 24.9 mmol) in dry THF (65 mL) at 0° C. under an argon atmosphere. The mixture was allowed to warm to rt and stirred for 4 hours. 1H NMR (CDCl3) was used to monitor the reaction. After determining a large amount of starting material remained, additional LiAlH4 (0.50 g, 13.1 mmol) was added to the reaction mixture and the reaction was allowed to proceed at RT for an additional 4 hours. 1H NMR (CDCl3) was used to determine if reaction was complete. After the reaction was complete, MeOH (25 mL) was used to quench the reaction. The suspension was filtered using Celite and the Celite was washed with MeOH (100 mL). The filtrate was concentrated under reduced pressure. The residue was stirred in THF (30 mL), KHSO4 (3.53 g, 26 mmol) and Celite (1.53 g, 25.4 mmol) for 30 minutes. The suspension was filtered and washed with MeOH (50 mL). Solvents were removed under reduced pressure. The resulting solid was dissolved in hot ethyl acetate and filtered. The solid that remained at the filter was collected, dried and to yield triol 15 (0.954 g, 5.68 mmol, 73%). 1H NMR (DMSO): δ 7.22 (s, 3H), 5.17 (br s, 3H), 4.48 (s, 6H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.53 g
Type
reactant
Reaction Step Four
Name
Yield
73%

Synthesis routes and methods IV

Procedure details

To a stirring solution of trimethyl 1,3,5-benzenetricarboxylate (10.45 g, 41.4 mmol) in 70 ml of anhydrous THF is added at room temperature a 10M solution of borane-methyl sulfide complex (25 ml, 248 mmol) and the solution is heated to reflux for 3 h. The mixture is then added slowly to 50 ml of MeOH and the resulting mixture is heated at 70° C. for 10 min to remove the methyl sulfide. Evaporation of solvent, washing twice with 50 ml of MeOH and evaporation of MeOH gives 1,3,5-tris(hydroxymethyl)benzene (6.96 g, 100%). 1H NMR (D2O): δ 4.52 (6H, s), 7.15 (3H, s).
Quantity
10.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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70 mL
Type
solvent
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Benzenetrimethanol
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Q & A

Q1: The provided research highlights the hydrogen-bonding patterns in 1,3,5-benzenetrimethanol. How do these patterns compare to similar molecules like benzene-1,3,5-triacetic acid and benzene-1,3,5-trimethanol, and what might these similarities and differences suggest about their respective properties?

A1: The research paper "" reveals that 1,3,5-benzenetrimethanol forms a three-dimensional network of hydrogen-bond chains decorated with cyclic hydrogen bonds and finite hydrogen-bond patterns []. While it shares similarities with benzene-1,3,5-triacetic acid and benzene-1,3,5-trimethanol, there are notable differences in their hydrogen-bonding arrangements. These variations could influence their physical properties like melting point, boiling point, and solubility, as well as potentially impacting their interactions with other molecules. Further research is needed to explore the specific consequences of these structural differences.

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